2-(2-Methyl-1,3-thiazol-4-yl)propanoic acid
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Overview
Description
2-(2-Methyl-1,3-thiazol-4-yl)propanoic acid is an organic compound with the molecular formula C7H9NO2S. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-1,3-thiazol-4-yl)propanoic acid typically involves the reaction of 2-methylthiazole with a suitable propanoic acid derivative. One common method includes the esterification of the acid with methanol, followed by boiling in 2-propanol with hydrazine monohydrate . Another approach involves the use of commercially available 3-oxopentanoic acid methyl ester and 3-hydroxyacetophenone to afford the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methyl-1,3-thiazol-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.
Scientific Research Applications
2-(2-Methyl-1,3-thiazol-4-yl)propanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the production of various chemical products, including biocides, fungicides, and dyes.
Mechanism of Action
The mechanism of action of 2-(2-Methyl-1,3-thiazol-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it can bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, cell cycle arrest, and ultimately cell death . Additionally, it may act as an agonist for peroxisome proliferator-activated receptors, influencing various metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-(4-methyl-2-(4-(trifluoromethyl)phenyl)-5-thiazolyl)methylthio)phenoxyacetic acid: This compound is known for its role as a peroxisome proliferator-activated receptor agonist.
Fmoc-N-Me-Ala(4-Thz)-OH: Another thiazole derivative with potential biological activities.
Uniqueness
2-(2-Methyl-1,3-thiazol-4-yl)propanoic acid is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its ability to interact with multiple molecular targets and pathways makes it a valuable compound for scientific research and potential therapeutic applications.
Biological Activity
2-(2-Methyl-1,3-thiazol-4-yl)propanoic acid is a thiazole-derived compound that has garnered attention for its diverse biological activities. Thiazole derivatives are known for their potential therapeutic applications, including antimicrobial, antiviral, and anticancer properties. This article explores the biological activity of this compound, summarizing key research findings, case studies, and potential applications.
Chemical Structure and Properties
The compound features a thiazole ring substituted with a methyl group and a propanoic acid moiety. Its molecular formula is C₇H₉N₃O₂S. The unique structural characteristics contribute to its reactivity and biological properties.
Property | Value |
---|---|
Molecular Weight | 173.22 g/mol |
Solubility | Soluble in organic solvents |
Functional Groups | Thiazole ring, carboxylic acid |
This compound exhibits a range of biological activities due to its interaction with various biochemical pathways:
- Antimicrobial Activity : The compound has shown significant antimicrobial effects against various bacterial strains.
- Antiviral Properties : Preliminary studies suggest potential antiviral activity, although specific mechanisms remain to be elucidated.
- Anticancer Effects : Research indicates that this compound may inhibit cancer cell proliferation through apoptosis induction and targeting specific cellular pathways.
Biological Activity Overview
Recent studies have highlighted the following biological activities associated with this compound:
Antimicrobial Activity
The compound has been investigated for its effectiveness against multiple pathogens. For example:
- Bacterial Strains : Effective against Staphylococcus aureus and Escherichia coli.
- Fungal Strains : Demonstrated antifungal activity against Candida albicans.
Antiviral Activity
Research suggests that the compound may inhibit viral replication, although specific viruses and mechanisms have yet to be fully characterized.
Anticancer Activity
In vitro studies have shown that this compound can significantly inhibit the growth of various cancer cell lines:
- Cell Lines Tested : HCT116 (colon cancer), MDA-MB 231 (breast cancer), and PC3 (prostate cancer).
- IC50 Values : The compound exhibited IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL in different assays .
Case Studies
Several case studies illustrate the therapeutic potential of this compound:
- Study on Cancer Cell Lines :
- Antimicrobial Efficacy :
Properties
Molecular Formula |
C7H9NO2S |
---|---|
Molecular Weight |
171.22 g/mol |
IUPAC Name |
2-(2-methyl-1,3-thiazol-4-yl)propanoic acid |
InChI |
InChI=1S/C7H9NO2S/c1-4(7(9)10)6-3-11-5(2)8-6/h3-4H,1-2H3,(H,9,10) |
InChI Key |
RHHOUSSKCFYUNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)C(C)C(=O)O |
Origin of Product |
United States |
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